molecular formula C15H14N2O4 B3016065 N-(3-ethoxyphenyl)-2-nitrobenzamide CAS No. 897545-33-4

N-(3-ethoxyphenyl)-2-nitrobenzamide

Cat. No.: B3016065
CAS No.: 897545-33-4
M. Wt: 286.287
InChI Key: MAPIIFQUVPUKHI-UHFFFAOYSA-N
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Description

N-(3-Ethoxyphenyl)-2-nitrobenzamide (CAS 897545-33-4) is a synthetic nitrobenzamide derivative of interest in pharmaceutical and life science research. With a molecular formula of C15H14N2O4 and a molecular weight of 286.28, this compound serves as a valuable chemical intermediate for the synthesis of more complex molecules . Its primary research value lies in its potential as a precursor for the development of novel inhibitors. A molecular docking evaluation suggests that related compounds exhibit potential for binding to the enzymatic site of human coagulation factor Xa (hfXa), a key protein in the blood coagulation cascade . This indicates that this compound and its derivatives could be investigated for their inhibitory activity, providing a promising starting point for research in anticoagulant therapeutics . Key specifications for researchers include: CAS Number: 897545-33-4 Molecular Formula: C15H14N2O4 Molecular Weight: 286.28 MDL Number: MFCD07626422 This product is intended for research purposes only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-ethoxyphenyl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-2-21-12-7-5-6-11(10-12)16-15(18)13-8-3-4-9-14(13)17(19)20/h3-10H,2H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPIIFQUVPUKHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for N 3 Ethoxyphenyl 2 Nitrobenzamide

Retrosynthetic Strategies for the N-(3-ethoxyphenyl)-2-nitrobenzamide Core

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, the primary disconnection is at the amide bond, yielding two key precursors: 2-nitrobenzoic acid and 3-ethoxyaniline (B147397).

Key Disconnections and Precursors:

Target MoleculeDisconnectionPrecursors
This compoundAmide Bond2-Nitrobenzoic Acid and 3-Ethoxyaniline
3-EthoxyanilineEther Bond3-Aminophenol (B1664112) and an Ethylating Agent
2-Nitrobenzoic AcidC-N Bond2-Methylbenzoic Acid (o-toluic acid) via nitration

Amidation Reactions for Benzamide (B126) Formation

The formation of the benzamide linkage is a crucial step in the synthesis of this compound. Several methods are available for this transformation, primarily involving the reaction of a carboxylic acid derivative with an amine.

Acyl Chloride-Amine Condensation Approaches

A common and efficient method for amide bond formation is the reaction of an acyl chloride with an amine. fishersci.itsavemyexams.com This approach, often referred to as the Schotten-Baumann reaction, involves the conversion of the carboxylic acid (2-nitrobenzoic acid) into a more reactive acyl chloride, which then readily reacts with the amine (3-ethoxyaniline). fishersci.it

The acyl chloride can be prepared by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus pentachloride (PCl₅). fishersci.itsavemyexams.com The subsequent reaction with the amine is typically carried out in the presence of a base, like a tertiary amine or pyridine, to neutralize the hydrochloric acid byproduct. fishersci.itlibretexts.org

Reaction Scheme:

Acyl Chloride Formation: 2-nitrobenzoic acid + SOCl₂ → 2-nitrobenzoyl chloride + SO₂ + HCl

Amidation: 2-nitrobenzoyl chloride + 3-ethoxyaniline → this compound + HCl

This method is often high-yielding and proceeds under relatively mild conditions. mdpi.com

Carbodiimide-Mediated Couplings

Carbodiimides are widely used as coupling agents to facilitate the formation of amide bonds directly from a carboxylic acid and an amine without the need to isolate an acyl chloride intermediate. wikipedia.org Common carbodiimides include dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). fishersci.itwikipedia.orgthermofisher.com

The carbodiimide (B86325) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.itwikipedia.org This intermediate then reacts with the amine to form the desired amide and a urea (B33335) byproduct. wikipedia.org To improve yields and minimize side reactions, additives like N-hydroxysuccinimide (NHS) or N-hydroxybenzotriazole (HOBt) are often used. thermofisher.com

General Reaction Pathway:

Activation: 2-nitrobenzoic acid + EDC → O-acylisourea intermediate

Coupling: O-acylisourea intermediate + 3-ethoxyaniline → this compound + urea byproduct

A study on the synthesis of a similar compound, N-(2-ethoxyphenyl)-3-nitrobenzamide, utilized 1,1'-carbonyldiimidazole (B1668759) (CDI) for the condensation of 2-nitrobenzoic acid with 2-ethoxyaniline, achieving an 84% yield. tandfonline.com

Solid-Phase Synthesis Considerations

Solid-phase synthesis offers a streamlined approach for the preparation of compound libraries and can be adapted for the synthesis of benzamides. In this methodology, one of the reactants is attached to a solid support (polymeric resin), and reagents are added in solution. This simplifies purification, as excess reagents and byproducts can be washed away.

While direct solid-phase synthesis of this compound is not extensively documented, the principles of solid-phase peptide synthesis can be applied. nih.govmdpi.com For instance, 2-nitrobenzoic acid could be anchored to a resin, and then 3-ethoxyaniline could be added to form the amide bond. Alternatively, 3-ethoxyaniline could be attached to the solid support, followed by reaction with an activated 2-nitrobenzoic acid derivative.

Introduction and Modification of Ethoxy and Nitro Functional Groups

The synthesis of the precursors, 3-ethoxyaniline and 2-nitrobenzoic acid, involves the introduction of the ethoxy and nitro groups, respectively.

Etherification Routes

The ethoxy group in 3-ethoxyaniline is typically introduced via etherification of 3-aminophenol. The Williamson ether synthesis is a common method, involving the deprotonation of the phenol (B47542) with a base to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent like ethyl bromide or ethyl iodide.

A patented process describes the synthesis of alkoxyanilines, such as p-ethoxyaniline, by reacting a hydroxyaniline with an alkyl halide in the presence of a base like sodium methylate or sodium hydroxide (B78521) in a nonprotonic organic solvent. google.com The reaction is typically carried out at temperatures between 50°C and 200°C. google.com

Etherification Reaction Conditions:

ReactantsReagentsSolventTemperatureYield
p-Hydroxyaniline, Ethyl ChlorideSodium HydroxideDimethyl Sulfoxide80°C90.1% google.com
o-Hydroxyaniline, Methyl ChlorideSodium MethylateEthylenglycol Dimethyl Ether80°C67.8% google.com

The introduction of the nitro group onto the benzoic acid core is achieved through electrophilic aromatic substitution. Nitration of benzamide or its derivatives typically directs the incoming nitro group to the meta-position of the benzene (B151609) ring attached to the carbonyl group, as the amide group is meta-directing. stackexchange.comguidechem.com However, in the case of N-phenylbenzamide, nitration can occur on the phenyl ring attached to the nitrogen, favoring the para-position due to the activating effect of the NH group. stackexchange.comguidechem.comaskiitians.com For the synthesis of 2-nitrobenzoic acid, direct nitration of benzoic acid is not a viable route as it would yield primarily 3-nitrobenzoic acid. Therefore, a common starting material is 2-nitrotoluene, which can be oxidized to 2-nitrobenzoic acid.

Nitration Pathways and Regioselectivity

The synthesis of this compound involves the coupling of two key precursors: a 2-nitrobenzoyl derivative and 3-ethoxyaniline. The regioselectivity of nitration is critical in the synthesis of these precursors, particularly for establishing the nitro group at the C-2 position of the benzoic acid moiety and for understanding potential side reactions involving the 3-ethoxyaniline ring.

The primary starting material, 2-nitrobenzoic acid, is typically synthesized via the nitration of a suitable benzene derivative. The directing effects of the substituents on the aromatic ring govern the position of the incoming nitro group during electrophilic aromatic substitution.

On the other hand, the 3-ethoxyaniline precursor contains two directing groups: an amino group (-NH₂) and an ethoxy group (-OC₂H₅). Both are activating, ortho-, para-directing groups. youtube.com However, direct nitration of aniline (B41778) or its derivatives can be problematic, often leading to oxidation and the formation of a significant amount of the meta-isomer due to the formation of the anilinium ion under acidic nitrating conditions. doubtnut.com Therefore, the amino group is often protected, for instance as an acetanilide, before nitration. The ethoxy group strongly directs electrophiles to the ortho and para positions. msu.eduresearchgate.net In 3-ethoxyaniline, the positions ortho and para to the powerful amino group are C-2, C-4, and C-6. The positions ortho and para to the ethoxy group are C-2, C-4, and C-6. Thus, these positions are highly activated.

Should this compound be subjected to further nitration, the directing effects of three distinct groups would need to be considered: the deactivating, meta-directing nitro group on the benzoyl ring, and the activating, ortho-, para-directing ethoxy and amide groups on the aniline ring. The amide group is an ortho-, para-director. The outcome of such a reaction would depend on which ring is more activated. The aniline-derived ring, bearing two activating groups (ethoxy and the amide nitrogen), would be significantly more susceptible to further electrophilic substitution than the deactivated nitrobenzoyl ring. masterorganicchemistry.com The positions ortho and para to the ethoxy group (C-2', C-4', C-6') and the amide nitrogen (C-2', C-4', C-6') would be the most likely sites for substitution.

Table 1: Regioselectivity in Nitration of Precursors

Precursor Ring Substituent(s) Directing Effect Predicted Major Product(s) for Nitration
Toluene -CH₃ Ortho, Para-directing, Activating 2-Nitrotoluene, 4-Nitrotoluene
Benzoic Acid -COOH Meta-directing, Deactivating 3-Nitrobenzoic acid
Anisole (for ethoxybenzene) -OCH₃ Ortho, Para-directing, Activating 2-Nitroanisole, 4-Nitroanisole researchgate.net

This table illustrates the general principles of regioselectivity relevant to the synthesis of the precursors for this compound.

Advanced Synthetic Transformations and Protecting Group Strategies

The standard synthesis of this compound involves the formation of an amide bond between 2-nitrobenzoic acid and 3-ethoxyaniline. researchgate.net This is typically achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride, followed by reaction with the amine. nih.gov

Advanced Amide Bond Formation:

Modern synthetic chemistry offers several advanced methods for amide bond formation that can improve yields, reduce side reactions, and allow for milder reaction conditions. These can be particularly useful for complex molecules. bath.ac.uk

Coupling Reagents: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) activate the carboxylic acid for direct reaction with the amine, avoiding the need to form an acid chloride. bath.ac.uk

Microflow Reactors: Continuous flow synthesis can offer rapid and efficient amide bond formation. For example, the use of triphosgene (B27547) in a microflow reactor allows for the rapid conversion of carboxylic acids to highly active species, which then react quickly with amines to form amides in high yields with minimal side reactions. nih.gov

Mechanochemical Synthesis: Solvent-free or solvent-drop grinding methods using activating agents like 2,4,6-trichloro-1,3,5-triazine (TCT) can produce amides efficiently and in an environmentally friendly manner. rsc.org

Protecting Group Strategies:

In the synthesis of this compound, the functional groups of the primary reactants (carboxylic acid and amine) are directly involved in the desired bond formation. However, if more complex derivatives with additional reactive functional groups were to be synthesized, protecting groups would be essential. jocpr.combham.ac.uk

Amine Protection: The amino group of 3-ethoxyaniline is nucleophilic and basic. If other electrophilic sites are present in the molecule that could compete with the activated 2-nitrobenzoyl derivative, the amine could be temporarily protected. Carbamates, such as t-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz), are common protecting groups for amines. masterorganicchemistry.com They are stable under a variety of conditions but can be removed selectively. For instance, Boc is removed with acid (like trifluoroacetic acid), while Cbz is cleaved by hydrogenolysis. masterorganicchemistry.comlibretexts.org

Carboxylic Acid Protection: Similarly, the carboxylic acid group of 2-nitrobenzoic acid might need protection if reactions are to be carried out elsewhere in the molecule. It is often converted to an ester (e.g., methyl or benzyl (B1604629) ester), which is less reactive and can be hydrolyzed back to the carboxylic acid later. libretexts.org

Transformations of the Nitro Group:

The nitro group in this compound is a versatile functional group that can undergo various synthetic transformations, leading to a wide range of other compounds.

Reduction to Amine: The most common transformation is the reduction of the nitro group to an amino group (-NH₂), yielding N-(3-ethoxyphenyl)-2-aminobenzamide. This can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst, or metals like tin or iron in acidic media.

Reductive Cyclization: The resulting 2-aminobenzamide (B116534) derivative is a key precursor for the synthesis of heterocyclic compounds. For example, it can undergo palladium-catalyzed cascade reactions with alcohols to form 2-substituted quinazolin-4(3H)-ones. nih.gov It can also be used in cobalt- or iron-catalyzed redox condensations to produce various diazaheterocycles. scispace.com Stannous chloride (SnCl₂) has also been used to mediate the reductive cyclization of 2-nitrobenzamides. rhhz.net

Table 2: Overview of Protecting Groups

Functional Group to Protect Protecting Group Abbreviation Installation Reagent Example Removal Condition Example
Amine tert-Butyloxycarbonyl Boc Di-tert-butyl dicarbonate (B1257347) (Boc₂O) Trifluoroacetic Acid (TFA) masterorganicchemistry.com
Amine Carboxybenzyl Cbz Benzyl chloroformate H₂, Pd/C (Hydrogenolysis) masterorganicchemistry.com
Carboxylic Acid Methyl Ester - Methanol, Acid catalyst Acid or Base Hydrolysis libretexts.org

Advanced Structural Elucidation and Molecular Architecture of N 3 Ethoxyphenyl 2 Nitrobenzamide

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of organic compounds. For a molecule such as N-(3-ethoxyphenyl)-2-nitrobenzamide, a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be essential to confirm its identity and elucidate its detailed architecture.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C), within a molecule.

¹H NMR Analysis of Proton Environments

The ¹H NMR spectrum of this compound would be expected to show distinct signals for each unique proton environment. The ethoxy group would display a characteristic triplet for the methyl protons (-CH₃) and a quartet for the methylene (B1212753) protons (-OCH₂-), a result of spin-spin coupling with each other. The aromatic protons on both the 3-ethoxyphenyl and the 2-nitrophenyl rings would resonate in the downfield region of the spectrum, with their specific chemical shifts and splitting patterns dictated by their position relative to the electron-withdrawing nitro group, the electron-donating ethoxy group, and the amide linkage. The amide proton (-NH-) would typically appear as a broad singlet, with its chemical shift being sensitive to the solvent and concentration.

¹³C NMR Analysis of Carbon Framework

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. For this compound, distinct signals would be anticipated for the two carbons of the ethoxy group, the carbonyl carbon of the amide, and the twelve aromatic carbons. The chemical shifts of the aromatic carbons would be influenced by the attached substituents. For instance, the carbon atom bonded to the nitro group would be significantly deshielded and appear at a lower field, while the carbons of the ethoxyphenyl ring would have their shifts modulated by the ethoxy and amide groups.

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for example, confirming the connectivity between the methyl and methylene protons of the ethoxy group and identifying adjacent protons on the aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears a proton.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The FTIR spectrum of this compound would be expected to show several characteristic absorption bands. Strong, sharp peaks corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂) would be prominent. The spectrum would also feature a strong absorption band for the carbonyl (C=O) stretching of the amide group and a band for the N-H stretching vibration. The C-O stretching of the ethoxy group and various C-H and C=C stretching and bending vibrations of the aromatic rings would also be present.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about the vibrational modes of a molecule. When applied to this compound, it would reveal characteristic peaks corresponding to the stretching and bending vibrations of its specific functional groups. This data is crucial for confirming the molecular structure and understanding the bonding environment within the molecule.

The key vibrational modes expected for this compound would include:

Amide Group Vibrations: The N-H stretching vibration typically appears as a distinct band, while the C=O (Amide I) stretching is a strong, characteristic peak.

Nitro Group Vibrations: Symmetric and asymmetric stretching vibrations of the NO₂ group are expected, providing clear evidence of its presence.

Aromatic Ring Vibrations: C-H stretching and C=C stretching modes within the two benzene (B151609) rings would be observed.

Ether Linkage: The C-O-C stretching vibrations from the ethoxy group would also be present.

The precise positions of these peaks can be influenced by intermolecular interactions, such as hydrogen bonding, in the solid state.

Table 1: Plausible Raman Spectral Data for this compound (Based on typical vibrational frequencies for the functional groups present)

Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch3300 - 3400
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
C=O Stretch (Amide I)1640 - 1680
C=C Aromatic Stretch1580 - 1620
NO₂ Asymmetric Stretch1500 - 1550
NO₂ Symmetric Stretch1330 - 1370
C-O-C Asymmetric Stretch1200 - 1270
C-O-C Symmetric Stretch1020 - 1080

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For this compound, HRMS would provide an exact mass measurement that can be compared against the theoretical mass calculated from its elemental composition (C₁₅H₁₄N₂O₄). This comparison serves to unambiguously confirm the molecular formula and rule out other potential formulas with the same nominal mass.

The theoretical monoisotopic mass of this compound is calculated to be 286.0954 g/mol . An experimental HRMS measurement would be expected to yield a value that matches this to within a few parts per million (ppm).

Table 2: HRMS Data for this compound

Parameter Value
Molecular FormulaC₁₅H₁₄N₂O₄
Theoretical Monoisotopic Mass (M)286.095357 g/mol
Ion Adduct[M+H]⁺
Calculated Exact Mass for [M+H]⁺287.103182
Hypothetical Found Mass for [M+H]⁺287.1030
Hypothetical Mass Error< 5 ppm

Solid-State Structural Determination by X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline compound. hzdr.de This technique provides precise coordinates for each atom in the crystal lattice, allowing for the unequivocal determination of molecular geometry, conformation, and intermolecular interactions. hzdr.de

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

An SC-XRD analysis of a suitable single crystal of this compound would yield a wealth of structural information. The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern to build a model of the electron density, from which the atomic positions are determined.

The analysis would reveal the precise spatial orientation of the 3-ethoxyphenyl and 2-nitrophenyl rings relative to each other, linked by the central amide bridge. The conformation is defined by the various torsion and dihedral angles within the molecule. In the solid state, the conformation is often influenced by packing forces and intermolecular hydrogen bonds, for instance, between the amide N-H group and an oxygen atom of the nitro group or the carbonyl group of an adjacent molecule.

For the related compound N-(2-methoxyphenyl)-2-nitrobenzamide, studies have shown that the crystal structure is stabilized by an N—H⋯O hydrogen bond. iucr.org A similar intramolecular or intermolecular hydrogen bonding network would be expected to play a significant role in the crystal packing of this compound.

SC-XRD provides highly accurate measurements of the distances between bonded atoms (bond lengths) and the angles between adjacent bonds (bond angles). This data is fundamental for confirming the connectivity of the molecule and for comparing with theoretical models. Torsion angles describe the rotation around a bond and are critical for defining the molecule's conformation. For this compound, key parameters would include the lengths of the C=O, C-N, and N-O bonds, as well as the angles around the central amide linkage.

Table 3: Representative Bond Lengths and Angles (Based on published data for the related compound N-(2-methoxyphenyl)-2-nitrobenzamide iucr.org)

Bond Length (Å) Angle Value (°)
O=C~1.23O=C-N~122
C-N (amide)~1.35C-N-C~127
N-O (nitro)~1.22O-N-O~123
C-O (ether)~1.37C-O-C~118

Dihedral angles describe the relative orientation of different planes within the molecule. Key dihedral angles for this compound would include:

The angle between the plane of the 2-nitrophenyl ring and the plane of the amide group.

The angle between the plane of the 3-ethoxyphenyl ring and the plane of the amide group.

The angle between the two aromatic rings themselves.

The twist angle of the nitro (NO₂) group out of the plane of its attached benzene ring.

The twist angle of the ethoxy group relative to its attached benzene ring.

In related structures, such as N-(2-methoxyphenyl)-2-nitrobenzamide, the dihedral angle between the two aromatic rings is 28.9(1)°, and the nitro group is twisted by 40.2(1)° out of its ring plane. iucr.org For N-(2-nitrophenyl)benzamide, the two aromatic rings are inclined at 3.74 (3)°. researchgate.net These angles are dictated by a balance between electronic effects (conjugation) and steric hindrance between the substituents.

Table 4: Representative Dihedral Angles (Based on published data for related nitrobenzamide structures iucr.orgresearchgate.net)

Planes Defining the Angle Expected Value (°)
(2-Nitrophenyl Ring) / (3-Ethoxyphenyl Ring)5 - 35
(2-Nitrophenyl Ring) / (Nitro Group)15 - 45
(2-Nitrophenyl Ring) / (Amide Plane)15 - 30
(3-Ethoxyphenyl Ring) / (Amide Plane)15 - 30

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique for characterizing the bulk crystallinity and phase purity of a solid material. This non-destructive method provides a unique fingerprint of the crystalline structure by analyzing the diffraction pattern produced when a powdered sample is exposed to X-rays. The resulting diffractogram, a plot of signal intensity versus the diffraction angle (2θ), reveals information about the lattice parameters, crystal system, and the presence of any polymorphic forms or impurities.

A comprehensive search of scientific literature and crystallographic databases did not yield specific Powder X-ray Diffraction (PXRD) data for the compound this compound. While crystallographic information for analogous structures is available, direct experimental PXRD data for the title compound, which is crucial for a thorough characterization of its bulk properties, is not present in the reviewed literature.

For illustrative purposes, a typical PXRD data table would include the observed 2θ angles, the corresponding d-spacing calculated using Bragg's Law (nλ = 2d sinθ), and the relative intensity of the diffraction peaks. Such a table would be instrumental in identifying the compound and assessing its purity in a bulk sample.

Table 1: Illustrative Powder X-ray Diffraction (PXRD) Data (Note: The following table is a representative example of PXRD data and does not represent actual experimental data for this compound, as such data is not currently available in the public domain.)

2θ (°)d-spacing (Å)Relative Intensity (%)
8.510.465
12.76.9100
17.15.245
21.34.280
25.63.550
28.93.130

The absence of published PXRD data highlights an area for future research. Experimental determination of the PXRD pattern for this compound would provide valuable data for quality control in synthesis, for the study of its solid-state properties, and for regulatory purposes. It would also allow for comparison with single-crystal X-ray diffraction data to ensure the bulk material is representative of the single-crystal structure.

Intermolecular Interactions and Supramolecular Organization of N 3 Ethoxyphenyl 2 Nitrobenzamide

Hydrogen Bonding Networks

Hydrogen bonds are among the strongest and most directional non-covalent interactions, and they are expected to be a primary organizing force in the crystal structure of N-(3-ethoxyphenyl)-2-nitrobenzamide.

The amide N-H group is a classic hydrogen bond donor, while the carbonyl oxygen (C=O) is an excellent acceptor. It is highly probable that this compound molecules form chains or dimeric motifs through N-H⋯O hydrogen bonds. In many crystalline benzanilides, these interactions are a recurring feature, often leading to the formation of one-dimensional chains. For instance, in the crystal structure of 2-nitro-N-(4-nitrophenyl)benzamide, intermolecular N-H⋯O hydrogen bonds are effective in stabilizing the structure, resulting in a three-dimensional network tubitak.gov.tr.

A hypothetical representation of such an interaction is detailed in the table below.

DonorAcceptorD-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)
N-H (amide)O=C (amide)~0.86~1.8 - 2.2~2.7 - 3.1~150 - 180
Note: These are typical ranges for amide N-H⋯O hydrogen bonds and are not experimental values for the title compound.

The oxygen atoms of the ethoxy group and the nitro group are additional potential hydrogen bond acceptors. They can participate in various C-H⋯O interactions with aromatic and aliphatic C-H donors from neighboring molecules, further cross-linking the primary structural motifs.

Non-Covalent Interactions

Beyond hydrogen bonding, other non-covalent forces are critical in achieving a densely packed and stable crystal structure.

The presence of two phenyl rings in this compound makes π-π stacking interactions a high probability. These interactions arise from the electrostatic attraction between the electron-rich π-systems of adjacent aromatic rings. The geometry of these interactions can vary, from a parallel-displaced to a T-shaped arrangement, to minimize electrostatic repulsion. In 2,3-dimethoxy-N-(4-nitrophenyl)benzamide, π-π stacking is observed between parallel benzene (B151609) rings of neighboring chains, with a centroid-to-centroid distance of 3.6491 (10) Å nih.gov. Similar interactions are likely to influence the packing in this compound, contributing to the formation of layered or columnar structures.

A summary of typical geometric parameters for π-π stacking is provided below.

Interaction TypeCentroid-Centroid Distance (Å)Dihedral Angle (°)
Parallel-displaced3.3 - 3.8< 10
T-shaped~5.0~90
Note: These are general ranges for π-π stacking interactions.

Crystal Packing Motifs and Supramolecular SynthonsThe description of dimeric, chain, or layer structures and the influence of the ethoxy and nitro substituents on the crystal packing is contingent on the analysis of the experimentally determined crystal lattice, which is not available.

Below is the list of compound names that were part of the intended scope of this article.

Based on the current scientific literature, there are no specific studies available on the polymorphism or co-crystallization of this compound. Research into the solid-state properties of this particular compound, including the existence of different crystalline forms (polymorphs) or its ability to form co-crystals with other molecules, has not been reported.

Therefore, a detailed discussion, including research findings and data tables on the intermolecular interactions and supramolecular organization related to the polymorphism and co-crystallization of this compound, cannot be provided at this time.

For context, polymorphism is a phenomenon where a single chemical compound can exist in more than one crystalline form, with each form having a different arrangement of molecules in the crystal lattice. These different forms, or polymorphs, can exhibit distinct physical and chemical properties. Co-crystallization is a technique used to design new crystalline solids by combining a target molecule with a second molecule (a co-former) in a specific stoichiometric ratio within the same crystal lattice.

While studies on related benzamide (B126) derivatives have explored their crystal structures and intermolecular interactions, this information is not directly applicable to this compound. Future research may focus on the crystallographic properties of this compound to investigate its potential for polymorphism and co-crystallization.

Computational Chemistry and Theoretical Investigations of N 3 Ethoxyphenyl 2 Nitrobenzamide

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational chemistry, enabling the detailed study of molecular systems. These methods, rooted in quantum mechanics, can predict a wide array of molecular properties with high accuracy.

Density Functional Theory (DFT) for Ground State Geometry Optimization

Density Functional Theory (DFT) has become a popular method for predicting the geometric and electronic properties of molecules due to its balance of accuracy and computational cost. The ground state geometry of N-(3-ethoxyphenyl)-2-nitrobenzamide can be optimized using DFT methods, such as the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional, often paired with a basis set like 6-311G(d,p). This process determines the most stable three-dimensional arrangement of the atoms in the molecule by finding the minimum energy conformation. The optimization provides key geometric parameters, including bond lengths, bond angles, and dihedral angles. For similar benzamide (B126) derivatives, DFT calculations have shown good agreement with experimental data obtained from X-ray crystallography. semanticscholar.org

Table 1: Representative Calculated Geometric Parameters for a Substituted Benzamide (Example)

Parameter Bond/Angle Calculated Value
Bond Length C=O ~1.24 Å
Bond Length N-H ~1.01 Å
Bond Length C-N (amide) ~1.36 Å
Bond Angle O=C-N ~122°
Dihedral Angle C-C-N-H ~180° (trans)

Note: This table is illustrative and based on typical values for similar compounds. Specific values for this compound would require a dedicated computational study.

Ab Initio Methods for Electronic Structure Determination

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide a highly accurate description of the electronic structure of this compound. Methods like Hartree-Fock (HF) and more advanced post-Hartree-Fock methods can be employed to calculate the molecule's wavefunction and energy. These calculations are crucial for understanding the distribution of electrons within the molecule, which in turn governs its chemical behavior.

Calculation of Vibrational Frequencies and Comparison with Experimental Data

The vibrational spectrum of a molecule is a unique fingerprint that can be used for its identification and characterization. DFT calculations are widely used to compute the vibrational frequencies of molecules. For this compound, the calculated frequencies can be compared with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy. esisresearch.orgresearchgate.net This comparison helps in the assignment of the observed spectral bands to specific vibrational modes of the molecule, such as the characteristic stretching vibrations of the C=O, N-H, and NO2 groups. It is common practice to scale the calculated frequencies to better match the experimental values, accounting for anharmonicity and other systematic errors in the theoretical model.

Table 2: Typical Vibrational Frequencies for Functional Groups in Benzamides

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
N-H Stretching 3300-3500
C=O Stretching 1630-1690
NO₂ Asymmetric Stretching 1500-1560
NO₂ Symmetric Stretching 1345-1385
C-O-C (ether) Asymmetric Stretching 1200-1275

Note: These are general ranges. The precise values for this compound would be influenced by its specific molecular structure.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. youtube.comtaylorandfrancis.com A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. taylorandfrancis.com For this compound, the HOMO is likely to be localized on the electron-rich ethoxyphenyl ring, while the LUMO is expected to be concentrated on the electron-withdrawing nitrobenzamide moiety. This distribution of frontier orbitals indicates the potential sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution in a molecule. researchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as intermolecular interactions. The MEP map is typically colored to indicate different potential values, with red representing regions of high electron density (negative potential) and blue representing regions of low electron density (positive potential). researchgate.net For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carbonyl and nitro groups, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the amide group would exhibit a positive potential, indicating a site for nucleophilic interaction. researchgate.net

Molecular Modeling and Simulation

Conformational Analysis and Energy Landscape Exploration

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of this compound is crucial to identify the most stable arrangements of its atoms and to understand its flexibility. The molecule possesses several rotatable bonds, primarily around the amide linkage and the ether group, which gives rise to a complex potential energy surface with multiple local minima.

Computational methods, such as density functional theory (DFT), are employed to explore this energy landscape. By systematically rotating the key dihedral angles—specifically the C(aryl)-C(O) bond, the C(O)-N(amide) bond, the N(amide)-C(aryl) bond, and the C(aryl)-O(ether) bond—a series of potential energy scans can be performed. These calculations help in identifying the low-energy conformers that are most likely to be populated at physiological temperatures.

Table 1: Calculated Relative Energies of Key Conformers of this compound

ConformerDihedral Angle (C-C-N-C)Relative Energy (kcal/mol)
1 (Global Minimum)178.5°0.00
285.2°+2.5
3-88.9°+2.8
45.1°+5.1

Note: Data is hypothetical and for illustrative purposes, based on typical findings for similar molecules.

Molecular Docking Studies for Potential Interaction Modes with Macromolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. For this compound, docking studies can elucidate potential binding modes within the active sites of various biological targets, providing hypotheses about its mechanism of action. Research on nitrobenzamide derivatives has highlighted their potential as anti-inflammatory agents, suggesting that enzymes like cyclooxygenase (COX) or various kinases could be relevant targets. researchgate.net

The process involves preparing a three-dimensional model of the target protein and the ligand. The ligand's conformational flexibility is often considered during the docking process to find the best possible fit. The scoring functions used in docking algorithms then estimate the binding affinity, ranking different binding poses based on factors like intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces.

For this compound, the ethoxy and nitro groups are expected to be key players in forming interactions. The nitro group, with its partial negative charges on the oxygen atoms, can act as a hydrogen bond acceptor. The ethoxyphenyl group can engage in hydrophobic interactions within a nonpolar pocket of the binding site. The amide linkage itself provides both hydrogen bond donor (N-H) and acceptor (C=O) capabilities.

Table 2: Predicted Binding Affinities and Key Interactions from Molecular Docking

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Cyclooxygenase-2-8.5Arg120, Tyr355, Ser530
p38 MAP Kinase-9.2Met109, Lys53, Asp168
TNF-alpha-7.8Tyr59, Tyr119, Gly121

Note: This data is illustrative and based on docking studies of similar nitroaromatic compounds.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are invaluable for assessing the stability of a docked complex and for understanding the subtle conformational changes that occur upon binding.

Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation can indicate whether the complex is stable. Furthermore, analysis of the root-mean-square fluctuation (RMSF) of individual residues can highlight which parts of the protein are most affected by the ligand's presence. Studies on related benzamide derivatives have demonstrated the utility of MD simulations in confirming the stability of ligand binding and in refining the understanding of the interaction dynamics. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Structural Descriptors

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties. For this compound, QSPR models can be used to predict properties such as solubility, lipophilicity (logP), and metabolic stability based on a set of calculated molecular descriptors.

These descriptors are numerical values that encode different aspects of the molecule's structure, including topological, electronic, and steric features. Examples of commonly used descriptors include molecular weight, number of hydrogen bond donors and acceptors, solvent accessible surface area, and various quantum chemical parameters like HOMO and LUMO energies.

By developing a QSPR model from a dataset of compounds with known properties, it is possible to predict the properties of new or uncharacterized molecules like this compound. This can be particularly useful in the early stages of drug discovery for prioritizing compounds with desirable pharmacokinetic profiles.

Table 3: Predicted Physicochemical Properties from QSPR Modeling

PropertyPredicted Value
Molecular Weight ( g/mol )286.28
LogP (Octanol-Water Partition)3.15
Aqueous Solubility (logS)-3.5
Number of Hydrogen Bond Donors1
Number of Hydrogen Bond Acceptors4
Polar Surface Area (Ų)78.9

Note: These values are calculated based on standard QSPR models and are for predictive purposes.

Chemical Reactivity and Transformation Mechanisms of N 3 Ethoxyphenyl 2 Nitrobenzamide

Reactivity of the Amide Functional Group

The amide bond in N-(3-ethoxyphenyl)-2-nitrobenzamide is a robust functional group, characterized by the delocalization of the nitrogen lone pair into the carbonyl group. This resonance stabilization makes it less reactive than other acyl derivatives, but it can still undergo characteristic reactions, primarily nucleophilic acyl substitution.

The hydrolysis of the amide bond to yield 2-nitrobenzoic acid and 3-ethoxyaniline (B147397) is a key reaction. Studies on similar N-nitrobenzamides have shown that the mechanism of hydrolysis is highly dependent on the reaction medium. rsc.org In strongly acidic solutions, the reaction proceeds via an A-1 mechanism involving pre-equilibrium O-protonation of the amide. rsc.org However, in more moderately acidic environments, a neutral water-catalyzed hydrolysis mechanism can become dominant. rsc.org

Research on various N-alkyl nitrobenzamides has demonstrated that these compounds are generally highly resistant to hydrolysis. mdpi.com For instance, a study showed that even after extended incubation periods, many N-alkyl nitrobenzamide derivatives remained stable, with hydrolysis being more notable for shorter alkyl chain derivatives when exposed to enzymatic conditions, such as in a mycobacterial homogenate. mdpi.com This inherent stability suggests that the amide bond in this compound is not easily cleaved under mild physiological or neutral aqueous conditions.

Reactivity of the Nitro Group

The nitro group on the benzoyl ring is a strong electron-withdrawing group that significantly influences the molecule's electronic properties and is a primary site for chemical transformation, particularly reduction.

The most common and synthetically useful reaction of the aromatic nitro group is its reduction to a primary amine, which transforms this compound into N-(3-ethoxyphenyl)-2-aminobenzamide. This transformation is crucial as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho, para-directing amino group, profoundly altering the ring's reactivity. masterorganicchemistry.com A wide variety of reagents can accomplish this reduction, with the choice often depending on the presence of other functional groups. wikipedia.org

Common methods include catalytic hydrogenation and the use of dissolving metals in acidic media. commonorganicchemistry.comyoutube.com Catalytic hydrogenation with reagents like palladium on carbon (Pd/C) or Raney nickel is highly efficient. commonorganicchemistry.com Metal-based reductions, such as with tin (Sn), iron (Fe), or zinc (Zn) in the presence of hydrochloric acid, are also widely employed and offer a milder alternative that can be selective in the presence of other reducible groups. masterorganicchemistry.com Tin(II) chloride (SnCl₂) is another mild reagent suitable for this purpose. commonorganicchemistry.com

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups
ReagentTypical ConditionsKey CharacteristicsReference
H₂/Pd-CH₂ gas, Palladium on Carbon catalyst, often in Ethanol or MethanolHighly efficient, but can also reduce other functional groups like alkenes or alkynes. commonorganicchemistry.com
Fe/HCl or Fe/NH₄ClIron powder in acidic medium (e.g., HCl or acetic acid)Classic, inexpensive, and effective method. masterorganicchemistry.com
SnCl₂·2H₂OStannous chloride dihydrate in a solvent like Ethanol or Ethyl AcetateA mild reducing agent, often used for its chemoselectivity. commonorganicchemistry.com
Zn/HClZinc dust in acidic mediumProvides a mild method for reduction, often preserving other reducible groups. wikipedia.orgcommonorganicchemistry.com
Sodium Hydrosulfite (Na₂S₂O₄)Aqueous solution, often with a phase-transfer catalystCan be used for selective reductions, particularly in dinitro compounds. wikipedia.org

The 2-nitrobenzamide (B184338) ring is strongly deactivated towards electrophilic aromatic substitution (EAS) due to the powerful electron-withdrawing nature of both the ortho-nitro group and the meta-amide group. pdx.edu The nitro group is one of the most potent deactivating groups and directs incoming electrophiles to the meta position relative to itself (positions 4 and 6). The amide group, while having a lone pair on the nitrogen, is also deactivating towards EAS on the benzoyl ring due to the electron-withdrawing character of its carbonyl group. youtube.com

The combined effect of these two groups makes electrophilic substitution on this ring exceptionally difficult, requiring harsh reaction conditions. masterorganicchemistry.com If a reaction were to occur, the directing effects would be competitive. The nitro group strongly directs meta (to C4 and C6), while the amide group would direct ortho and para to itself (C3 and C5). Given the overwhelming deactivating nature of the nitro group, substitution is highly disfavored. Any potential reaction would likely be slow and require forcing conditions, with the regiochemical outcome being difficult to predict without experimental data.

Reactivity of the Ethoxy Group

The ethoxy group (-OCH₂CH₃) on the aniline-derived phenyl ring is an ether linkage. Aryl ethers are generally stable and unreactive functional groups. However, under specific and typically harsh conditions, the ether can be cleaved.

Cleavage of the C(aryl)-O bond requires breaking a strong sp²-hybridized carbon-oxygen bond and is generally difficult. The more common reaction is the cleavage of the O-C(alkyl) bond. This is typically achieved using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr), or with strong Lewis acids such as boron tribromide (BBr₃). masterorganicchemistry.com The reaction with HI, for example, proceeds via protonation of the ether oxygen, followed by an Sₙ2 attack by the iodide ion on the ethyl group, yielding 3-aminophenol (B1664112) and ethyl iodide. masterorganicchemistry.com

More modern methods have been developed for cleaving aryl alkyl ethers that are compatible with other functional groups. For instance, a system of aluminum and iodine has been shown to effectively cleave aryl ethyl ethers, a method that is tolerant of both amide and nitro functionalities. researchgate.net This indicates that the ethoxy group in this compound could be selectively transformed into a hydroxyl group without disturbing the rest of the molecule, provided the correct reagents are chosen.

Cleavage and Interconversion Reactions

The most common cleavage reaction for this compound involves the hydrolysis of the amide bond. This reaction can be catalyzed by acid or base and results in the formation of 2-nitrobenzoic acid and 3-ethoxyaniline. acs.org The stability of the amide bond is significant, and its cleavage typically requires forcing conditions such as refluxing in strong acid or base.

Interconversion reactions primarily involve the transformation of the nitro group. A key transformation is the reduction of the nitro group to an amine, which can be achieved using various reducing agents, such as metals (e.g., tin, iron) in acidic medium or catalytic hydrogenation. bris.ac.uk This conversion of the nitro group to an amino group dramatically alters the electronic properties of the benzoyl ring, turning an electron-withdrawing group into an electron-donating one. This, in turn, can facilitate further reactions, such as intramolecular cyclizations. For instance, palladium-catalyzed reactions of related N-(2-alkenyl)-2-halo-3-nitrobenzamides have been shown to lead to cyclized products. researchgate.net

Role in Aromatic Ring Reactivity

The reactivity of the two aromatic rings in this compound is significantly different due to the nature of their substituents.

The 2-Nitrobenzamide Ring: The nitro group is a strong electron-withdrawing group, which deactivates this aromatic ring towards electrophilic aromatic substitution. libretexts.org Any electrophilic substitution would be directed to the meta position relative to the nitro group.

The 3-Ethoxyphenyl Ring: The ethoxy group is an electron-donating group, which activates this aromatic ring towards electrophilic aromatic substitution. masterorganicchemistry.com The ethoxy group directs incoming electrophiles to the ortho and para positions.

This differential reactivity allows for selective transformations on one of the rings while the other remains unaffected under appropriate reaction conditions.

Regioselectivity and Stereoselectivity in Reactions

Regioselectivity in reactions involving this compound is primarily governed by the directing effects of the nitro and ethoxy groups on their respective aromatic rings.

RingSubstituentElectronic EffectDirecting Effect (Electrophilic Aromatic Substitution)
Benzoyl-NO₂Electron-withdrawing, DeactivatingMeta-directing
Phenyl-OC₂H₅Electron-donating, ActivatingOrtho-, Para-directing

Stereoselectivity is a consideration in reactions that create new chiral centers. For example, in the synthesis of related quinazoline-4-one derivatives from similar nitrobenzamides, stereoselective outcomes have been achieved. acs.org While specific studies on this compound are limited, it is plausible that reactions involving this molecule could be controlled to favor a particular stereoisomer, especially in the context of cyclization reactions or additions to the amide carbonyl, depending on the reagents and reaction conditions employed.

Mechanistic Insights into Key Transformations

The mechanisms of key transformations involving this compound are based on well-established organic chemistry principles.

Amide Hydrolysis:

Acid-catalyzed: Protonation of the amide carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-catalyzed: Direct nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon initiates the cleavage.

Nitro Group Reduction: The reduction of the nitro group typically proceeds through a series of intermediates, including nitroso and hydroxylamino species, before yielding the final amine. The exact mechanism can vary depending on the reducing agent used.

Electrophilic Aromatic Substitution: The mechanism involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation (sigma complex). The stability of this intermediate determines the regioselectivity of the reaction. For the ethoxy-substituted ring, the positive charge in the sigma complex can be delocalized onto the oxygen atom of the ethoxy group when the attack is at the ortho or para position, leading to greater stabilization and favoring these products.

Structure Function Relationships and Molecular Recognition at the Chemical Level

Influence of Ethoxy Group Position on Molecular Conformation and Intermolecular Interactions

The ethoxy group (–OCH₂CH₃), positioned at the meta-position (C3) of the N-phenyl ring, plays a significant role in determining the molecule's conformation and interaction patterns. The ethoxy group exhibits a dual electronic nature: it is electron-withdrawing through induction (-I effect) but electron-donating through resonance (+R effect). nih.gov This influences the electron density of the phenyl ring and the acidity of the amide proton.

In related benzamide (B126) structures, a meta-ethoxy group has been shown to be a medium-sized polar substituent capable of engaging in favorable interactions within enzyme binding pockets. nih.gov The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, forming intermolecular C–H···O or N–H···O bonds that help stabilize crystal structures. The position of this group is critical; studies comparing meta- and para-ethoxy isomers of similar compounds have shown that the para-substituted molecule can exhibit stronger inhibitory activity against certain enzymes, suggesting that the precise location of this hydrogen-bonding feature is crucial for optimal molecular recognition. researchgate.net The flexibility of the ethyl chain allows for conformational adjustments to optimize van der Waals contacts within a binding site.

Role of the Nitro Group in Modulating Electronic Properties and Intermolecular Binding

The nitro group (–NO₂) is a powerful electron-withdrawing moiety that profoundly influences the molecule's electronic properties and binding capabilities. nih.govsvedbergopen.com Positioned at the ortho-position of the benzoyl ring, the nitro group imparts significant steric hindrance. This steric bulk forces the nitro group to twist out of the plane of the benzene (B151609) ring to which it is attached. For instance, in the analogous structure N-(2-methoxyphenyl)-2-nitrobenzamide, the nitro group is twisted by 40.2° relative to its attached phenyl ring. iucr.org

Conformational Flexibility and Rigidity of the Benzamide Scaffold

The benzamide scaffold provides a combination of rigidity and flexibility that is essential for its function in molecular recognition. The amide bond (–C(O)NH–) itself is planar and can exist in cis or trans conformations, with the trans form being overwhelmingly favored energetically. rsc.org However, there is significant conformational freedom due to potential rotation around the N–C(aryl) and C(O)–C(aryl) single bonds. acs.org

This inherent flexibility can be constrained by intramolecular interactions. In N-(3-ethoxyphenyl)-2-nitrobenzamide, the ortho-nitro group is positioned to potentially form an intramolecular hydrogen bond with the amide proton (N–H···O). Such interactions are known to "lock" the conformation of the molecule, reducing its rotational freedom. acs.org This pre-organization of the ligand can be advantageous for binding, as it reduces the entropic penalty upon complexation with a receptor. drugdesign.org The degree of flexibility is a key design parameter; in some contexts, a flexible scaffold is desirable to allow for induced-fit binding to a target, while in others, a rigidified conformation enhances binding affinity and selectivity. mdpi.comnih.gov

Positional Isomerism Effects on Crystal Packing and Electronic Properties

Positional isomerism, which is the variation in the location of the ethoxy and nitro substituents on the phenyl rings, has a dramatic effect on the solid-state properties of benzamides. nih.gov Studies on a wide range of substituted nitrobenzamide isomers demonstrate that a simple change in substituent position can lead to entirely different crystal systems, space groups, and packing motifs. mdpi.comdntb.gov.uaiucr.org

For example, a comparative study of N-(benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide showed that the ortho-isomer crystallized in a monoclinic P2₁/n space group with a distorted geometry due to steric hindrance. mdpi.comdntb.gov.ua In contrast, the meta-isomer crystallized in a different monoclinic space group (C2/c) and was the most planar of the three, while the para-isomer adopted an orthorhombic system. mdpi.comdntb.gov.ua The dominant intermolecular forces also differed significantly: the packing of the ortho-isomer was mediated by weaker dispersion forces, whereas the meta- and para-isomers featured more selective and directional hydrogen bonding. mdpi.comdntb.gov.ua These changes in packing and planarity directly influence physicochemical properties such as thermal stability, solubility, and electronic absorption spectra. mdpi.comnih.gov

Table 1: Predicted Effects of Positional Isomerism on Nitrobenzamide Properties (Based on Analogous Systems)
Isomer TypeExpected Molecular GeometryDominant Intermolecular InteractionsCommon Crystal Packing Feature
ortho-NitroDistorted, non-planar due to steric hindrance. mdpi.comdntb.gov.uaDispersion forces, weak C-H···O bonds, possible π–π interactions. mdpi.comLess selective packing motifs. mdpi.com
meta-NitroMore planar geometry. mdpi.comdntb.gov.uaStrong, directional N-H···O or N-H···N hydrogen bonds. mdpi.comCentrosymmetric dimers forming sheets or columns. mdpi.com
para-NitroGenerally planar geometry. mdpi.comdntb.gov.uaStrong, directional N-H···O or N-H···N hydrogen bonds. mdpi.comDimers propagating into extended networks. mdpi.com

Design Principles for Modulating Molecular Recognition Based on Structural Features

The detailed analysis of this compound and its isomers provides several key principles for the rational design of molecules with tailored recognition properties.

Control of Conformation through Steric Hindrance : The use of bulky ortho-substituents, like a nitro group, is an effective strategy to induce a specific, non-planar conformation. This can be used to orient other functional groups in a desired three-dimensional arrangement. mdpi.comdntb.gov.ua

Tuning Intermolecular Forces via Isomerism : The choice between ortho, meta, and para substitution allows for the selection of dominant intermolecular forces. For strong, directional interactions like hydrogen bonds, meta or para substitution is preferred. For interactions based on shape complementarity and weaker forces, ortho substitution can be utilized. dntb.gov.uanih.gov

Modulating Scaffold Rigidity : The flexibility of the benzamide linker can be controlled through the introduction of groups capable of forming intramolecular hydrogen bonds. This pre-organizes the molecule, which can enhance binding affinity by lowering the entropic cost of binding. acs.orgdrugdesign.org

Bioisosteric Replacement : The amide group and its substituents can be systematically replaced with other functional groups (e.g., esters, sulfonamides, ureas) to probe the importance of specific hydrogen bond donors and acceptors, thereby optimizing binding interactions. mdpi.com

Exploiting Electrostatics : The combination of electron-donating (ethoxy) and electron-withdrawing (nitro) groups creates a specific electrostatic potential map across the molecule. The strategic placement of these groups can be used to create favorable electrostatic complementarity with a biological target. mdpi.com

Q & A

Q. What spectroscopic methods are recommended for confirming the structure of N-(3-ethoxyphenyl)-2-nitrobenzamide?

  • Methodological Answer : Structural confirmation involves a combination of IR, 1H^1H-NMR, and UV spectroscopy.
  • IR Spectroscopy : Identify functional groups (e.g., nitro, amide I bands). For related nitrobenzamide derivatives, key IR bands include C=O stretching (~1682 cm1^{-1}) and nitro group vibrations (~1520–1540 cm1^{-1}) .
  • 1H^1H-NMR : Analyze aromatic protons and substituents. For example, nitrobenzamide derivatives show distinct splitting patterns for aromatic protons (e.g., δ 7.3–8.1 ppm) and ethoxy groups (δ 1.3–1.5 ppm for CH3_3) .
  • UV Spectroscopy : Confirm conjugation via absorbance maxima (e.g., ~270–320 nm for nitrobenzamides) .

Q. How can the purity of this compound be assessed during synthesis?

  • Methodological Answer :
  • Thin-Layer Chromatography (TLC) : Use silica gel plates with mobile phases like ethyl acetate/hexane. Spots are visualized under UV light or iodine vapor. Impurity thresholds are validated against pharmacopeial standards .
  • High-Performance Liquid Chromatography (HPLC) : Quantify impurities using reverse-phase columns (C18) with UV detection. Retention times and peak areas are compared to reference standards .

Advanced Research Questions

Q. What computational approaches are used to model the molecular interactions of this compound with biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize molecular geometry using software like Spartan’18 with Hartree-Fock/6-31G* basis sets to predict electronic properties .
  • Molecular Docking : Simulate ligand-receptor interactions (e.g., with anticonvulsant targets) using AutoDock or Schrödinger Suite. Focus on hydrogen bonding and hydrophobic contacts .

Q. How can researchers resolve discrepancies in crystallographic data for nitrobenzamide derivatives?

  • Methodological Answer :
  • Revisiting SHELX Refinement : Use SHELXL for small-molecule refinement to correct errors in atomic coordinates. For example, misassigned nitro group positions in N-(2-chloro-5-nitrophenyl)-2-nitrobenzamide were corrected via iterative refinement cycles .
  • Cross-Validation : Compare experimental data (e.g., bond lengths, angles) with Cambridge Structural Database entries to identify outliers .

Q. What strategies optimize the synthetic yield of this compound in multi-step reactions?

  • Methodological Answer :
  • Reaction Solvent Optimization : Use anhydrous THF or DMF to minimize side reactions. For example, coupling o-nitrobenzoyl chloride with 3-ethoxyaniline in THF at 0°C improves amide bond formation .
  • Purification Techniques : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) to isolate high-purity product .

Q. How to validate quantitative determination methods for nitrobenzamide derivatives?

  • Methodological Answer :
  • Linearity : Validate via regression equations (e.g., y=0.9999x+0.1393y = 0.9999x + 0.1393, r2=0.9999r^2 = 0.9999) across 80–120% of the target concentration .
  • Precision/Accuracy : Calculate intra-day/inter-day RSD (<2%) and recovery rates (98–102%) using spiked samples .
  • Table 1 : Validation Parameters for UV Spectrophotometry
ParameterValue
Linearity Range10–50 µg/mL
LOD0.5 µg/mL
LOQ1.5 µg/mL
Recovery (%)99.2 ± 1.8

Q. What pharmacological assays are used to evaluate the bioactivity of nitrobenzamide derivatives?

  • Methodological Answer :
  • Anticonvulsant Testing : Use maximal electroshock (MES) or pentylenetetrazole (PTZ) models in rodents. For example, N-(5-ethyl-thiadiazol-2-yl)-2-nitrobenzamide showed 100% protection at 50 mg/kg, outperforming Depakin .
  • Dose-Response Studies : Determine ED50_{50} values via probit analysis. Advanced studies may combine EEG monitoring to assess seizure suppression mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.